5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
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Overview
Description
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] is a compound that features a trifluoromethyl group attached to a spirocyclic structure combining benzofuran and piperidine moieties. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways .
Result of Action
Benzofuran compounds have been shown to have a variety of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Fluorobenzofurans: Similar in structure but with different substituents, these compounds exhibit unique pharmacological properties.
Uniqueness
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity compared to other trifluoromethyl-containing compounds .
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJMGCJBSREKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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